An In-Depth Technical Guide to 1,2-Dichloro-4-fluoro-5-nitrobenzene: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1,2-Dichloro-4-fluoro-5-nitrobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichloro-4-fluoro-5-nitrobenzene is a poly-substituted aromatic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its unique arrangement of electron-withdrawing groups and halogens on the benzene ring imparts specific reactivity, making it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed examination of its spectroscopic characteristics, a plausible synthetic protocol, and an exploration of its applications, particularly in the context of drug development.
Physicochemical Properties
1,2-Dichloro-4-fluoro-5-nitrobenzene is typically a white to yellow solid or liquid, depending on purity and ambient temperature, with a relatively low melting point. Its key physical and chemical identifiers are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1,2-dichloro-4-fluoro-5-nitrobenzene | [1] |
| Synonyms | 4,5-Dichloro-2-fluoronitrobenzene | [1] |
| CAS Number | 2339-78-8 | [1] |
| Molecular Formula | C₆H₂Cl₂FNO₂ | [1] |
| Molecular Weight | 209.99 g/mol | [1] |
| Appearance | White or colorless to yellow to orange powder, lump, or clear liquid | |
| Melting Point | 17 °C | |
| Boiling Point | 247 °C | |
| Density | ~1.596 - 1.61 g/mL at 25 °C | |
| Refractive Index | ~1.575 - 1.58 (at 20 °C) | |
| InChI | InChI=1S/C6H2Cl2FNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | [1] |
| SMILES | C1=C(C(=CC(=C1Cl)Cl)F)--INVALID-LINK--[O-] | [1] |
Spectroscopic Analysis
The structural elucidation of 1,2-dichloro-4-fluoro-5-nitrobenzene is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a detailed spectrum is not publicly available, the expected ¹H NMR spectrum of 1,2-dichloro-4-fluoro-5-nitrobenzene would be simple, showing two signals in the aromatic region corresponding to the two protons on the benzene ring. The electron-withdrawing nature of the nitro and halogen substituents would shift these signals downfield. The ¹³C NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents.[2][3]
Infrared (IR) Spectroscopy
The FT-IR spectrum provides key information about the functional groups present.[4][5] Characteristic absorption bands are expected for:
-
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
-
Asymmetric and symmetric NO₂ stretching: Strong absorptions are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. These are characteristic of the nitro group.
-
C-Cl stretching: Found in the 850-550 cm⁻¹ region.[6]
-
C-F stretching: Typically appears as a strong band in the 1250-1000 cm⁻¹ range.
-
Aromatic C=C stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z 209.[1] Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with M+2 and M+4 peaks corresponding to the presence of ³⁷Cl isotopes.[7] Common fragmentation patterns for halogenated nitroaromatic compounds include the loss of the nitro group (NO₂) and halogen atoms.[1][8]
Synthesis Protocol
A common route for the synthesis of polychlorinated nitroaromatic compounds is the nitration of a suitable precursor. The following is a plausible, generalized protocol for the synthesis of 1,2-dichloro-4-fluoro-5-nitrobenzene based on established methods for similar compounds.[9][10]
Diagram of Synthesis Workflow
Caption: Generalized workflow for the synthesis of 1,2-dichloro-4-fluoro-5-nitrobenzene.
Step-by-Step Methodology
-
Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the acid in an ice bath to 0-5 °C. Slowly add concentrated nitric acid dropwise while maintaining the low temperature to create the mixed acid nitrating agent.
-
Nitration Reaction: To a separate reaction vessel, add the starting material, 1,2-dichloro-4-fluorobenzene. Cool the vessel to 0-10 °C. Add the prepared cold nitrating mixture dropwise to the stirred starting material at a rate that maintains the reaction temperature below 30 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Extraction and Washing: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water, a dilute aqueous solution of sodium bicarbonate (to neutralize residual acid), and finally with brine.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or vacuum distillation to yield pure 1,2-dichloro-4-fluoro-5-nitrobenzene.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1,2-dichloro-4-fluoro-5-nitrobenzene is dominated by nucleophilic aromatic substitution (SₙAr).[11][12] The strong electron-withdrawing nitro group, positioned ortho and para to the halogen substituents, activates the aromatic ring towards attack by nucleophiles.
Regioselectivity in SₙAr Reactions
The positions ortho and para to the nitro group are highly electron-deficient, making them susceptible to nucleophilic attack. This results in the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[11] The fluorine atom at position 4 is para to the nitro group, while the chlorine at position 2 is ortho. Generally, in SₙAr reactions, fluorine is a better leaving group than chlorine, which can influence the regioselectivity of the substitution.[13] The specific outcome will depend on the nature of the nucleophile and the reaction conditions.
Diagram of SₙAr Mechanism
Caption: General mechanism for nucleophilic aromatic substitution (SₙAr).
Applications in Drug Development and Agrochemicals
1,2-Dichloro-4-fluoro-5-nitrobenzene serves as a key building block in the synthesis of various biologically active molecules.
-
Pharmaceuticals: It is an important intermediate in the preparation of active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer agents.[14] For instance, related structures are utilized in the synthesis of tyrosine kinase inhibitors like pazopanib, which is used to treat renal cell carcinoma and soft tissue sarcoma.[15][16][17] The substitution pattern allows for the sequential and regioselective introduction of different functionalities, which is a crucial strategy in building complex drug molecules. It is also a potential precursor for compounds like enasidenib, an inhibitor of mutant IDH2 for treating acute myeloid leukemia.[18][19]
-
Agrochemicals: This compound is also employed in the synthesis of modern pesticides and herbicides. The specific arrangement of substituents can be tailored to produce molecules with high efficacy and desired environmental profiles.
Safety and Handling
1,2-Dichloro-4-fluoro-5-nitrobenzene is a hazardous chemical and must be handled with appropriate safety precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
1,2-Dichloro-4-fluoro-5-nitrobenzene is a versatile and reactive chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is essential for its safe and effective use in research and development. The ability to undergo regioselective nucleophilic aromatic substitution makes it a valuable tool for synthetic chemists aiming to construct complex, high-value molecules.
References
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